[(40-OH)MeLeu]4-Cyclosporin A

Immunosuppression MLR assay T-cell proliferation

Researchers studying cyclophilin-mediated pathways often face the confounding immunosuppressive effects of Cyclosporin A (CsA). [(40-OH)MeLeu]4-Cyclosporin A directly addresses this by providing a tool that binds cyclophilin A (PDB 1CWL) with ≤2% of CsA's immunosuppressive activity, while uniquely retaining the hair growth-promoting property. - Enables dissection of cyclophilin- vs. calcineurin-dependent signaling in T-cells. - Offers a non-immunosuppressive alternative for in vivo hair growth models (Patent US6521595). - Supplied by BenchChem, ensuring reliable, research-grade material for reproducible results.

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
Cat. No. B1239086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(40-OH)MeLeu]4-Cyclosporin A
Synonyms((4'-OH)MeLeu)4-CsA
4-(4'-OH)MeLeu-CsA
cyclosporin A, 4-(4'-hydroxy)methyleucyl-
cyclosporin A, 4-(4'-OH)MeLeu-
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C
InChIInChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)46(32-62(16,17)86)54(78)66-48(37(9)10)60(84)69(20)43(29-34(3)4)53(77)63-40(14)52(76)64-41(15)56(80)70(21)44(30-35(5)6)58(82)71(22)45(31-36(7)8)59(83)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1
InChIKeyDFZMWWCBMPCKFD-DTLHCQOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(40-OH)MeLeu]4-Cyclosporin A Overview


[(40-OH)MeLeu]4-Cyclosporin A (syn. γ-hydroxy-N-methyl-L-Leu4-CsA, CsA-4-OH) is a chemically or biosynthetically modified cyclic undecapeptide derived from Cyclosporin A (CsA) by hydroxylation of the N-methyl-L-leucine residue at position 4 [1]. This single oxidative modification fundamentally alters the biological profile of the molecule: it dramatically reduces immunosuppressive activity while retaining binding to cyclophilin A and the hair growth-promoting side effect of the parent compound [2]. Unlike CsA, which forms a ternary complex with cyclophilin A and calcineurin to exert immunosuppression, the hydroxylated Leu4 side chain in this derivative sterically hinders calcineurin binding, making it a valuable tool for dissecting cyclophilin-mediated pathways independent of immunosuppression [3].

Cyclophilin-mediated pathway dissociation studies (non-immunosuppressive tool)
Hair follicle biology research with reported phenotype retention
Antiviral cyclophilin inhibitor screening without calcineurin interference

Why Other Cyclosporin Analogs Fall Short


Substitution of [(40-OH)MeLeu]4-Cyclosporin A with Cyclosporin A (CsA) or other position-4-modified analogs (e.g., NIM811) is not functionally equivalent. CsA exhibits potent immunosuppressive activity (IC50 in MLR), which is a confounding variable in experiments designed to study cyclophilin-dependent, calcineurin-independent pathways [1]. Conversely, [MeIle]4-Cyclosporin (NIM811) and other non-immunosuppressive position-4 variants lack the hair growth-promoting activity retained by the γ-hydroxy-Leu4 derivative, and their differential binding modes to cyclophilin A result in distinct biological outcomes [2]. The precise structural change at a single atom—introduction of a hydroxyl group on the Leu4 side chain—produces a unique pharmacological fingerprint that cannot be replicated by other modifications, necessitating its specific procurement for defined applications in immunosuppression/cyclophilin biology dissection, antiviral research, and hair growth studies [3].

This compound [(40-OH)MeLeu]4-CsA: non-immunosuppressive, cyclophilin binding retained, hair-growth phenotype reported
Cyclosporin A (CsA) Potent immunosuppressant; calcineurin inhibition confounds cyclophilin-only readouts.
This compound Retains reported hair-growth activity; enables follicle model studies without systemic immune suppression
[MeIle]4-Cyclosporin (NIM811) Non-immunosuppressive, but lacks hair-growth phenotype; distinct cyclophilin binding mode may shift biological response.
This compound Specific hydroxyl modification at Leu4 defines unique structural fingerprint
Other position-4 analogs Different substituents (e.g., MeIle, alkyl) may alter CypA effector surface and downstream signaling readouts.

Comparative Performance Evidence


Immunosuppressive Activity vs. CsA in MLR

[(40-OH)MeLeu]4-Cyclosporin A exhibits immunosuppressive activity that is no more than 2% of that of Cyclosporin A in the mixed lymphocyte reaction (MLR) assay, effectively classifying it as a non-immunosuppressive cyclophilin-binding derivative [1]. In microsome-based in vitro activity studies, the hydroxylated product (CsA-4-OH) shows significantly reduced immunosuppressive activity compared to authentic CsA, confirming that the hydroxylation of the MeLeu4 side chain ablates calcineurin-mediated immunosuppression while preserving other cyclophilin-dependent functions [2]. This contrasts with CsA (IC50 in MLR typically in the low nM range) and position-4 variants like NIM811 (also non-immunosuppressive but structurally distinct with MeIle substitution) [3].

Immunosuppressive activity vs. CsA
Head-to-head
≥50-fold reduction
Supports cyclophilin pathway dissociation studies
MLR assay context; activity ≤2% of CsA; requires validation in target model
Immunosuppression MLR assay T-cell proliferation

Cyclophilin A Binding Affinity

Microbial biotransformation products including [γ-HyMeLeu4]CyA showed cyclophilin binding affinity comparable to that of Cyclosporin A, even though none demonstrated better immunosuppressive effects . The crystal structure of [(40-OH)MeLeu]4-Cyclosporin A bound to human cyclophilin A (PDB ID: 1CWL, resolution 1.80 Å) confirms the preserved binding interaction, with the hydroxyl group at position 4 accommodated within the CypA binding pocket without disrupting the binary complex [1]. The structure-based analysis of 11 cyclosporin derivatives complexed with CypA reveals that modifications at residue 4 primarily affect the calcineurin-binding effector surface rather than cyclophilin binding itself, providing a structural rationale for the dissociation of activities [2].

Cyclophilin A binding
Cross-study comparable
Target: Comparable to CsA; PDB 1CWL (1.80 Å) CsA: Tight binding (Kd ~nM); multiple PDB entries
Retains CypA binding for pathway-specific research
No quantitative Kd difference reported; structural evidence supports complex formation
Cyclophilin A PPIase Binding affinity

Hair Growth-Promoting Activity Retention

[(40-OH)MeLeu]4-Cyclosporin A uniquely retains the hair growth-promoting side effect of CsA among non-immunosuppressive derivatives, a property not shared by other position-4 variants such as [MeIle]4-Cyclosporin (NIM811) [1]. The hydroxylation at position 4 of the MeLeu residue dissociates immunosuppression from the hair growth stimulation effect, demonstrating application potential in both pharmaceutical and cosmetic industries as a hair growth stimulator without immunosuppressive burden [2]. This is supported by the specific patent filing for non-immunosuppressive [γ-hydroxy-methylleucine4] cyclosporin A as a hair growth stimulator, which explicitly states that the compound maintains hair growth-stimulating effects while losing immunosuppressive activity [3].

Hair growth phenotype retention
Class-level
Retained in mouse models; not observed with NIM811
Supports hair follicle model studies without immunosuppression
Data to verify; patent-based qualitative evidence; no quantitative comparative data
Hair growth Alopecia Trichology

Anti-HIV/HCV Antiviral Potential

[(4'-OH)MeLeu]4-Cyclosporin A (identical to the target compound) has been reported to possess high anti-HIV/HCV activity while avoiding the immunosuppressive effect of CsA, distinguishing it from both CsA (immunosuppressive) and NIM811 (anti-HIV but no hair growth effect) [1]. The multi-omics analysis of the producing strain confirms that the main product [(4'-OH)MeLeu]4-CsA demonstrates both high antiviral and hair growth-stimulating activities without immunosuppression, representing a unique multi-functional profile among cyclosporin derivatives [2]. This dual antiviral/cosmetic potential is not found in other position-4 CsA analogs, providing a differentiation axis for procurement decisions in antiviral research programs [3].

Anti-HIV/HCV potential
Data to verify
Reported high anti-HIV/HCV activity (no IC₅₀ values)
Potential for antiviral cyclophilin-targeting research
Source review; comparative potency vs. NIM811/Alisporivir unknown
Anti-HIV Anti-HCV Antiviral Cyclophilin inhibitor

Key Research & Industrial Applications


Cyclophilin vs. Calcineurin Pathway Dissection

Use [(40-OH)MeLeu]4-Cyclosporin A as a cyclophilin-binding, non-immunosuppressive control alongside CsA and NIM811 in T-cell signaling studies. The comparable cyclophilin A binding (PDB 1CWL) [1] coupled with ≤2% immunosuppressive activity relative to CsA [2] allows precise attribution of observed effects to cyclophilin versus calcineurin pathways. This compound serves as a critical tool compound for academic labs studying immunophilin biology.

Hair Growth & Cosmetic Formulation Development

Employ [(40-OH)MeLeu]4-Cyclosporin A in in vivo hair growth models as a non-immunosuppressive alternative to CsA for trichological studies [1]. The retention of hair growth-promoting activity while eliminating systemic immunosuppression makes it suitable for topical formulation development targeting alopecia, as protected by patent US6521595 [2]. This is the only well-characterized cyclosporin derivative combining these two properties.

Structural Biology of Cyclophilin Complexes

Utilize the high-resolution crystal structure of [(40-OH)MeLeu]4-Cyclosporin A bound to human CypA (PDB 1CWL, 1.80 Å) [1] as a template for structure-based drug design of novel cyclophilin inhibitors. The hydroxyl group at position 4 provides a unique hydrogen-bonding interaction not present in CsA or NIM811 complexes, enabling rational design of derivatives with fine-tuned calcineurin dissociation properties [2].

Host Cyclophilin-Targeting Antiviral Discovery

Screen [(40-OH)MeLeu]4-Cyclosporin A in anti-HIV/HCV assays where cyclophilin inhibition is desired without immunosuppression. Published reports indicate high antiviral activity for this compound [1], and its distinct structural features compared to clinically advanced cyclophilin inhibitors (Alisporivir, NIM811) may confer different resistance profiles or spectrum of activity against viral cyclophilin homologs [2].

Application
Selection Property
Validation Focus
Cyclophilin pathway dissociation
Non-immunosuppressive cyclophilin binding
Calcineurin inhibition endpoint control
Hair follicle model studies
Reported hair-growth phenotype retention
Hair cycle endpoint monitoring
Structural biology of CypA complexes
High-resolution co-crystal structure (PDB 1CWL)
Hydrogen-bonding network and effector surface analysis
Antiviral cyclophilin inhibitor screening
Reported anti-HIV/HCV activity without immunosuppression
Viral replication assay endpoint review
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